Diethyl tetrasulphide
Overview
Description
Diethyl tetrasulphide is a useful research compound. Its molecular formula is C4H10S4 and its molecular weight is 186.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Interaction with Proteins : Diethyl tetrasulphide is metabolized in rats, forming diethyldithiocarbamate, inorganic sulphate, carbon disulphide, and other compounds. It interacts with serum proteins, particularly albumin, by mixed disulphide formation (Strömme, 1965). Also, another study has shown similar interactions using gel-filtration techniques (Stroemme, 1965).
Toxicity Studies : A study on Tetrasul (2,4,5,4′-tetrachlorodiphenylsulphide) showed liver as the target organ in various animal species. This is crucial for understanding the toxicity and safe handling of this compound-related compounds (Verschuuren, Kroes, & den Tonkelaar, 1973).
Synthesis and Chemical Properties : The synthesis and structural confirmation of this compound have been demonstrated, highlighting its relevance in chemical production processes (Liu Hong-xia & Hu Wei-bing, 2004).
Sulphur Transfer Agent in Synthesis : this compound has been used as a sulphur-transfer agent in the synthesis of phosphorothioate analogues of oligonucleotides, which is significant in the field of biochemistry and molecular biology (Rao, Reese, & Zhao, 1992).
Application in Material Science : It has been used for doping in semiconductor materials like AlxGa1−xAs, demonstrating its utility in electronics and materials science (Pfeffer, Bullough, Joyce, & Jones, 1995).
Biological and Health Applications : It affects the distribution of metals like nickel in animals, impacting studies on metal toxicity and pharmacology (Jasim & Tjälve, 1984).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Diethyl tetrasulfide may be involved in various biochemical pathways. One study suggests that diethyl phthalate, a related compound, is metabolized to phthalic acid through β‐oxidation .
Result of Action
Polysulfides, a class of compounds that includes diethyl tetrasulfide, have been shown to exhibit antioxidant activity, suggesting that diethyl tetrasulfide may have similar effects .
Action Environment
The action, efficacy, and stability of diethyl tetrasulfide can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds or enzymes .
Properties
IUPAC Name |
(ethyltetrasulfanyl)ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S4/c1-3-5-7-8-6-4-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSWEOBOOZNZKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSSSSCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00160133 | |
Record name | Diethyltetrasulfane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00160133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13730-34-2 | |
Record name | Diethyl tetrasulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13730-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl tetrasulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013730342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyltetrasulfane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00160133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl tetrasulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.893 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYL TETRASULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJD5ZF36XV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes diethyl tetrasulfide a potential cyanide antidote? How does it compare to existing options?
A: Diethyl tetrasulfide (along with other sulfur donors) shows promise as a cyanide antidote due to its potential interaction with the cyanide detoxification pathway. While the exact mechanism is still under investigation [], it is believed that these compounds may offer an alternative detoxification route, potentially bypassing the enzyme rhodanese, which is the primary target of the current standard antidote, thiosulfate []. This alternative pathway could be advantageous as it might mitigate some of the limitations associated with traditional antidotes, such as the need for high doses and potential side effects. Further research is necessary to fully elucidate the mechanism of action and evaluate the efficacy and safety of diethyl tetrasulfide compared to existing cyanide antidotes.
Q2: How is diethyl tetrasulfide synthesized and what are its key structural characteristics?
A: Diethyl tetrasulfide can be synthesized efficiently by reacting ethanthiol with sulfur monochloride in petroleum ether at a low temperature (0-5 °C) []. The optimal reaction time is 5 hours, and using a molar ratio of 2.1 ethanthiol to sulfur monochloride yields approximately 84% of the desired product [].
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